6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride
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Overview
Description
6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride is a chemical compound with the molecular formula C5H9F2NO2S·HCl. It is a derivative of thiazepane, a seven-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of fluorine atoms and the sulfone group in its structure imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride typically involves the following steps:
Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through nucleophilic substitution reactions.
Introduction of Fluorine Atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Oxidation to Sulfone: The thiazepane ring is then oxidized to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding thiazepane derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Thiazepane derivatives.
Substitution: Functionalized thiazepane derivatives.
Scientific Research Applications
6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and sulfone group play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1,4-thiazepane 1,1-dioxide
- 6,6-Dichloro-1,4-thiazepane 1,1-dioxide
- 6,6-Dibromo-1,4-thiazepane 1,1-dioxide
Uniqueness
6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. The fluorine atoms enhance its stability, lipophilicity, and ability to form strong interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6,6-difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)3-8-1-2-11(9,10)4-5;/h8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIOCTWYULUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(CN1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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